Benzyl 2-(2-oxopropoxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-(2-oxopropoxymethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzyl group, a pyrrolidine ring, and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-oxopropoxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl pyrrolidine-1-carboxylate with 2-oxopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at a temperature of around 60°C. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(2-oxopropoxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
Oxidation: Benzyl 2-(2-carboxypropoxymethyl)pyrrolidine-1-carboxylate.
Reduction: Benzyl 2-(2-hydroxypropoxymethyl)pyrrolidine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(2-oxopropoxymethyl)pyrrolidine-1-carboxylate is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-(2-oxopropoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The ester group in the molecule allows it to undergo hydrolysis, releasing active metabolites that exert their effects on the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- 1-Benzyl-2-pyrrolidinone
- Proline-Based Carbamates
Uniqueness
Benzyl 2-(2-oxopropoxymethyl)pyrrolidine-1-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different profile of interactions with molecular targets, making it valuable for specific research applications.
Properties
Molecular Formula |
C16H21NO4 |
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Molecular Weight |
291.34 g/mol |
IUPAC Name |
benzyl 2-(2-oxopropoxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-13(18)10-20-12-15-8-5-9-17(15)16(19)21-11-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-12H2,1H3 |
InChI Key |
RMURDDHTOGQARF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COCC1CCCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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